molecular formula C14H13BrN4O2S2 B2829706 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448028-46-3

5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2829706
CAS No.: 1448028-46-3
M. Wt: 413.31
InChI Key: VPNBJPHLDRSGNV-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with the pyrazole ring.

    Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through a sulfonation reaction, typically using chlorosulfonic acid.

    Bromination: The final step involves the bromination of the thiophene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide to a sulfinamide.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and aromatic rings can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a pyrazole and a pyridine ring, along with the brominated thiophene sulfonamide, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNBJPHLDRSGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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